BLM Helicase Inhibition: Selectivity Profile vs. Related RecQ Helicases
Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, specifically ML216, demonstrate selective BLM helicase inhibition with minimal activity against closely related RecQ family members. This selectivity is critical for minimizing off-target DNA repair pathway disruption [1].
| Evidence Dimension | IC50 for helicase DNA unwinding |
|---|---|
| Target Compound Data | ML216 (derived from 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core): IC50 = 1.8 μM (radio-labeled gel-based assay); 1.21 ± 0.53 μM (fluorescent gel-based assay) |
| Comparator Or Baseline | RecQ1 helicase: ~50 μM; RecQ5 helicase: >50 μM; UvrD helicase (E. coli): >50 μM |
| Quantified Difference | ~28-fold to >28-fold selectivity for BLM over related helicases |
| Conditions | In vitro DNA unwinding assays using recombinant human RecQ helicases and E. coli UvrD |
Why This Matters
For procurement decisions, this selectivity profile ensures that the parent scaffold yields inhibitors with target-specific activity, reducing the likelihood of confounding biological effects in DNA repair studies.
- [1] Nguyen, G.H., Dexheimer, T.S., Rosenthal, A.S., Chu, W.K., Singh, D.K., Mosedale, G., Bachrati, C.Z., Schultz, L., Sakurai, M., Savitsky, P., Abu, M., McHugh, P.J., Bohr, V.A., Harris, C.C., Jadhav, A., Gileadi, O., Maloney, D.J., Simeonov, A., Hickson, I.D. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells. Chemistry & Biology, 2013, 20(1), 55-62. PMCID: PMC3558928. View Source
